N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide
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Overview
Description
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, can be achieved through direct condensation of carboxylic acids and amines in the presence of catalysts. Ultrasonic irradiation and green chemistry approaches, such as the use of ionic liquids, are also employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrobenzamide moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide: Similar structure with a benzoxazole ring instead of a thiazole ring.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and aniline moiety.
Uniqueness
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide is unique due to the presence of both the thiazole ring and the nitrobenzamide moiety, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H15N3O4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H15N3O4S/c1-25-16-8-4-13(5-9-16)18-20-14(11-26-18)10-19-17(22)12-2-6-15(7-3-12)21(23)24/h2-9,11H,10H2,1H3,(H,19,22) |
InChI Key |
BWTBZRBAQNLVFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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